REACTION_CXSMILES
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[NH2:1][C:2]1[N:3]=[C:4]([NH2:14])[C:5]2[N:11]=[C:10]([CH2:12]O)[CH:9]=[CH:8][C:6]=2[N:7]=1.P(Br)(Br)[Br:16]>C1COCC1>[NH2:1][C:2]1[N:3]=[C:4]([NH2:14])[C:5]2[N:11]=[C:10]([CH2:12][Br:16])[CH:9]=[CH:8][C:6]=2[N:7]=1
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Name
|
|
Quantity
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1 mL
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Type
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reactant
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Smiles
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P(Br)(Br)Br
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The precipitated solid was filtered
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Type
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WASH
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Details
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washed with cold 50% THF-Ether
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Type
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CUSTOM
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Details
|
dried
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Type
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CUSTOM
|
Details
|
to give 7
|
Type
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CUSTOM
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Details
|
Because of the instability, this compound was not purified further
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Name
|
|
Type
|
|
Smiles
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NC=1N=C(C2=C(N1)C=CC(=N2)CBr)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |